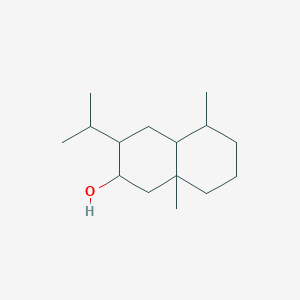
Dimethyl dodecenediate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl dodecenediate can be synthesized through the esterification of dodecanedioic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of methanol, allowing the reaction to proceed to completion .
Industrial Production Methods
In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing of the reactants. The product is then purified through distillation to remove any unreacted methanol and other impurities .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl dodecenediate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed to yield dodecanedioic acid and methanol.
Reduction: Reduction of this compound can produce dodecanediol.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Hydrolysis: Dodecanedioic acid and methanol.
Reduction: Dodecanediol.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl dodecenediate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other organic compounds.
Biology: Studied for its potential use in biodegradable polymers and other environmentally friendly materials.
Medicine: Investigated for its potential use in drug delivery systems and other pharmaceutical applications.
Industry: Used in the production of synthetic musk fragrances and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl dodecenediate involves its ability to undergo esterification and hydrolysis reactions. These reactions allow it to act as an intermediate in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl adipate: Another dimethyl ester, but derived from adipic acid.
Dimethyl sebacate: A dimethyl ester of sebacic acid.
Dimethyl succinate: A dimethyl ester of succinic acid.
Uniqueness
Dimethyl dodecenediate is unique due to its longer carbon chain compared to other similar compounds. This longer chain length imparts different physical and chemical properties, making it suitable for specific applications such as the synthesis of long-chain polymers and specialty chemicals .
Propiedades
Número CAS |
13038-20-5 |
|---|---|
Fórmula molecular |
C14H24O4 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
dimethyl dodec-2-enedioate |
InChI |
InChI=1S/C14H24O4/c1-17-13(15)11-9-7-5-3-4-6-8-10-12-14(16)18-2/h9,11H,3-8,10,12H2,1-2H3 |
Clave InChI |
XKZYDAGFYXSVFG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




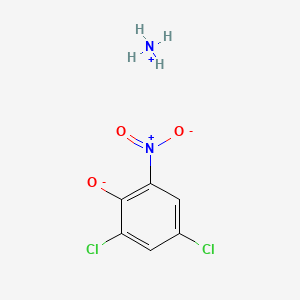
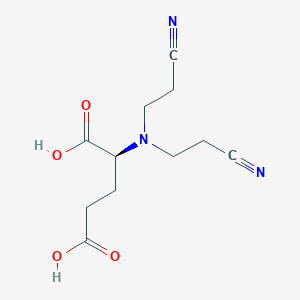

![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)


![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)
![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)
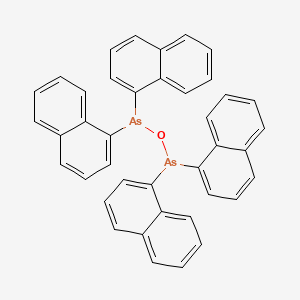
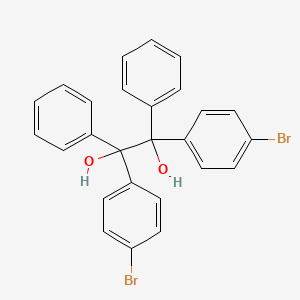
![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
